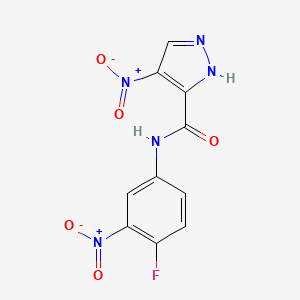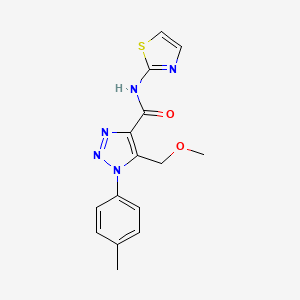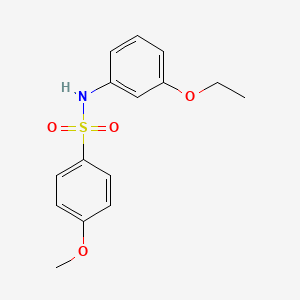
N~3~-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of fluorine and nitro groups attached to a phenyl ring, along with a pyrazole and carboxamide moiety
Preparation Methods
The synthesis of N3-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorophenyl precursor, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the introduction of the carboxamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
N~3~-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~3~-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to enzymes or receptors. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
Comparison with Similar Compounds
N~3~-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
4-Fluoro-3-nitrophenyl azide: Known for its use in bioconjugation and surface modification.
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Studied for its antibacterial activity. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of N3-(4-FLUORO-3-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O5/c11-6-2-1-5(3-7(6)15(18)19)13-10(17)9-8(16(20)21)4-12-14-9/h1-4H,(H,12,14)(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDHAYLGEVSYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4658987.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4658994.png)
![N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4659002.png)
![1-(2,5-dimethoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4659006.png)
![N-bicyclo[2.2.1]hept-2-yl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4659017.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4659024.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B4659038.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B4659048.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4659051.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4659069.png)

![5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE](/img/structure/B4659072.png)
